

# 4-Chloro-6-methylquinazoline chemical properties

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## Compound of Interest

Compound Name: 4-Chloro-6-methylquinazoline

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An In-depth Technical Guide to **4-Chloro-6-methylquinazoline**: Properties, Synthesis, and Applications

**Authored by a Senior Application Scientist**

## Introduction: The Quinazoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a quintessential example of such a scaffold. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-hypertensive, and antimicrobial properties.<sup>[1][2]</sup>

Within this important class of molecules, **4-Chloro-6-methylquinazoline** emerges as a pivotal building block. The chlorine atom at the 4-position is an excellent leaving group, rendering the molecule highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar).<sup>[3]</sup> This reactivity provides a direct and versatile handle for introducing diverse functional groups, enabling the systematic exploration of chemical space and the optimization of drug candidates. The methyl group at the 6-position offers a subtle yet significant point of modulation, influencing the electronic properties and steric profile of the molecule, which can be crucial for fine-tuning target affinity and selectivity.

This guide provides a comprehensive technical overview of **4-Chloro-6-methylquinazoline**, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, detail a representative synthetic protocol, explore its characteristic reactivity with mechanistic insights, and highlight its application as a key intermediate in the synthesis of pharmacologically relevant molecules.

## Core Chemical and Physical Properties

Understanding the fundamental properties of **4-Chloro-6-methylquinazoline** is the first step in its effective application. These properties dictate its handling, storage, reaction conditions, and analytical characterization.

### Chemical Identifiers and Structure

Property	Value	Source
IUPAC Name	4-chloro-6-methylquinazoline	
CAS Number	58421-79-7	
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub>	
Molecular Weight	178.62 g/mol	Inferred from Formula
InChI Key	XNILKVADCMYCQT-UHFFFAOYSA-N	
Canonical SMILES	CC1=CC2=C(C=C1)N=CN=C2Cl	Inferred from Structure

### Physicochemical Data

Property	Value / Description	Source / Rationale
Physical Form	Solid	
Melting Point	Not explicitly available; expected to be a crystalline solid with a defined melting point.	General knowledge of similar compounds.
Boiling Point	Not available; likely to decompose at high temperatures.	General knowledge of heterocyclic compounds.
Solubility	Sparingly soluble in water; soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.	Inferred from structure and general solvent properties.
Storage	Store at 2-8°C under an inert atmosphere.	

## Spectroscopic Signature

While a dedicated public database spectrum for this specific compound is not readily available, its structure allows for a reliable prediction of its key spectroscopic features.

Spectroscopy	Expected Features
$^1\text{H}$ NMR	- A singlet for the methyl protons ( $\text{CH}_3$ ) around 2.4-2.6 ppm.- A singlet for the proton at C2 of the quinazoline ring, expected to be downfield (~8.9-9.1 ppm).- A singlet for the proton at C5 (~7.8-8.0 ppm).- A doublet for the proton at C7 (~7.6-7.8 ppm).- A doublet for the proton at C8 (~7.4-7.6 ppm).
$^{13}\text{C}$ NMR	- A signal for the methyl carbon (~21-23 ppm).- Aromatic carbons between ~120-155 ppm.- The chlorinated carbon (C4) will be significantly downfield.
IR Spectroscopy	- Aromatic C-H stretching peaks just above 3000 $\text{cm}^{-1}$ .- C=N and C=C stretching vibrations in the 1500-1650 $\text{cm}^{-1}$ region.- C-Cl stretching in the fingerprint region, typically below 800 $\text{cm}^{-1}$ .
Mass Spec (MS)	- A molecular ion peak ( $\text{M}^+$ ) at $m/z$ 178.- A characteristic $\text{M}+2$ peak at $m/z$ 180 with an intensity of approximately one-third of the $\text{M}^+$ peak, confirming the presence of one chlorine atom.

## Synthesis of 4-Chloro-6-methylquinazoline

The synthesis of 4-chloroquinazolines is a well-established process in organic chemistry, typically involving a two-step sequence: cyclization to form the quinazolinone core, followed by chlorination. The following protocol is a representative method adapted from procedures for analogous compounds.[\[1\]](#)[\[4\]](#)

## Synthetic Workflow Diagram

Figure 1: General Synthesis Route for 4-Chloro-6-methylquinazoline



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Caption: General Synthesis Route for **4-Chloro-6-methylquinazoline**.

## Step-by-Step Experimental Protocol

### Step 1: Cyclization to form 6-Methylquinazolin-4(3H)-one

- Causality: This step constructs the core heterocyclic system. 2-Amino-5-methylbenzoic acid provides the benzene ring and the C4-carbonyl/N3-H precursor. Formamide serves as the source for the C2-H and N1 atoms of the pyrimidine ring. The reaction is a condensation-cyclization, driven by heat, which eliminates water.<sup>[1]</sup>
- Procedure:
  - To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq).
  - Add an excess of formamide (e.g., 5-10 eq), which acts as both a reactant and a solvent.
  - Heat the reaction mixture to 140-160°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to below 100°C and slowly add water. This will precipitate the product.
- Cool further to room temperature or in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly to yield 6-methylquinazolin-4(3H)-one. The product is often of sufficient purity for the next step.

## Step 2: Chlorination to form **4-Chloro-6-methylquinazoline**

- Causality: The hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the lactam form) is converted into a chloro group. Phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ) are highly effective chlorinating agents for this transformation. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.<sup>[4]</sup>
- Procedure:
  - In a fume hood, charge a dry round-bottom flask with 6-methylquinazolin-4(3H)-one (1.0 eq).
  - Add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) (e.g., 5-10 eq) to act as both reagent and solvent.
  - Add a catalytic amount of DMF (e.g., 0.1-0.2 eq) dropwise.
  - Heat the mixture to reflux (approx. 105°C for  $\text{POCl}_3$ ) for 2-6 hours, monitoring by TLC until the starting material is consumed.
  - Cool the reaction mixture to room temperature and carefully remove the excess  $\text{POCl}_3$  under reduced pressure.
  - The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This hydrolyzes any remaining  $\text{POCl}_3$  and precipitates the product.
  - Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8.

- Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude **4-Chloro-6-methylquinazoline**.
- Purify the product by column chromatography on silica gel or by recrystallization.

## Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-Chloro-6-methylquinazoline** is dominated by the reactivity of the C4-chloro substituent.

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 position towards nucleophilic attack, making the chlorine atom an excellent leaving group. This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.<sup>[3][5]</sup>

- Mechanism: The S<sub>N</sub>Ar reaction proceeds via a two-step addition-elimination mechanism.
  - Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
  - Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

### S<sub>N</sub>Ar Mechanism Diagram

Caption: Mechanism of Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).

### Scope of Nucleophiles

This reaction is highly versatile and foundational to the use of this scaffold in drug discovery.

- N-Nucleophiles: Primary and secondary amines react readily, often under mild heating in a polar solvent like ethanol or isopropanol, to form 4-aminoquinazoline derivatives. This is the most common and critical reaction in the synthesis of kinase inhibitors.<sup>[2]</sup>

- O-Nucleophiles: Alcohols and phenols (as alkoxides or phenolates) can displace the chlorine to form 4-alkoxy or 4-aryloxy quinazolines.
- S-Nucleophiles: Thiols react to form 4-thioether derivatives.

## Applications in Drug Discovery and Medicinal Chemistry

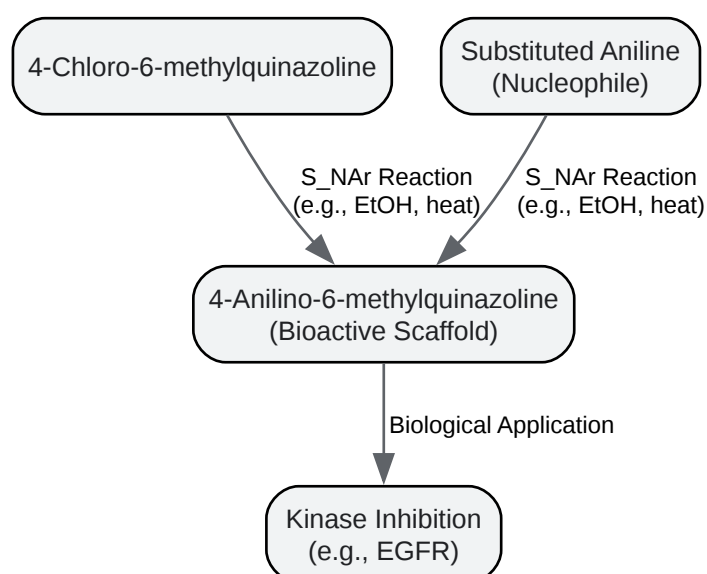
**4-Chloro-6-methylquinazoline** is not an end product but a high-value intermediate. Its primary application is as a precursor for the synthesis of 4-anilinoquinazolines, a class of compounds renowned for their potent activity as tyrosine kinase inhibitors (TKIs).<sup>[2]</sup>

## Synthesis of Kinase Inhibitors

Many TKIs target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers. The 4-anilinoquinazoline scaffold mimics the adenine portion of ATP, allowing it to function as a competitive inhibitor.<sup>[1][2]</sup>

## Workflow: From Intermediate to Bioactive Scaffold

Figure 3: Application in Synthesizing a 4-Anilinoquinazoline Scaffold



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Caption: Application in Synthesizing a 4-Anilinoquinazoline Scaffold.

The 6-methyl group on the scaffold allows for probing a specific region of the kinase binding pocket, potentially enhancing selectivity or potency compared to unsubstituted analogs. By varying the substituted aniline used in the SNAr reaction, chemists can rapidly generate a library of compounds for structure-activity relationship (SAR) studies.

## Safety and Handling

As with any reactive chemical intermediate, proper handling of **4-Chloro-6-methylquinazoline** is essential.

- Hazard Classification:
  - Harmful if swallowed (H302)[6]
  - Causes skin irritation (H315)[6]
  - Causes serious eye irritation (H319)[6]
  - May cause respiratory irritation (H335)[6]
- Recommended Precautions:
  - Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid formation of dust and aerosols.[7]
  - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.
  - Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

## Conclusion

**4-Chloro-6-methylquinazoline** is a strategically important intermediate in modern medicinal chemistry. Its value is derived from the predictable and efficient reactivity of the C4-chloro group, which serves as a versatile anchor point for constructing libraries of potential drug candidates. A thorough understanding of its properties, synthesis, and reactivity enables researchers to fully leverage the potential of the privileged quinazoline scaffold in the development of novel therapeutics, particularly in the field of oncology. The synthetic protocols and mechanistic principles outlined in this guide provide a solid foundation for the practical application of this compound in a research and development setting.

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